molecular formula C4H10NaO3PS B127109 Sodium O,O-diethyl phosphorothioate CAS No. 5852-63-1

Sodium O,O-diethyl phosphorothioate

Cat. No.: B127109
CAS No.: 5852-63-1
M. Wt: 192.15 g/mol
InChI Key: YMPPRYJBYFNJTO-UHFFFAOYSA-M
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Description

Sodium O,O-diethyl phosphorothioate is an organophosphorus compound widely recognized for its applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is characterized by the presence of a phosphorothioate group, which imparts unique chemical properties and reactivity.

Mechanism of Action

Target of Action

Sodium O,O-diethyl phosphorothioate, also known as O,O-diethyl phosphorothioate, is an organophosphorus compound. Its primary targets are acetylcholinesterase (AChE) and voltage-gated sodium channels . AChE plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system. Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in neurons .

Mode of Action

This compound interacts with its targets by fitting into their active sites, thereby inhibiting their function . It exhibits synergistic effects involving the inhibition of cholinergic synaptic transmission and blockage of voltage-gated potassium (Kv) channels and sodium (Nav) channels . This leads to an excessive accumulation of acetylcholine in cholinergic synapses, resulting in neural hyperexcitation followed by convulsion, paralysis, and potentially death .

Biochemical Pathways

The compound affects the cholinergic system by inhibiting AChE, leading to an overaccumulation of acetylcholine in the synapses . This overstimulation can affect various biochemical pathways, including those involved in muscle contraction, heart rate regulation, and memory processing. Additionally, the blockage of voltage-gated potassium and sodium channels disrupts the normal flow of these ions, affecting the electrical activity of the neurons .

Result of Action

The primary result of this compound’s action is the disruption of normal nerve function. By inhibiting AChE and blocking voltage-gated ion channels, it causes an overstimulation of the nervous system. This can lead to symptoms such as tremors, convulsions, and potentially fatal respiratory paralysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium O,O-diethyl phosphorothioate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with alkyl halides in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation . Another method includes the reaction of O,O-diethyl phosphorochloridothioate with sodium hydroxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solvent-free conditions is favored for its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions: Sodium O,O-diethyl phosphorothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: Sodium O,O-diethyl phosphorothioate is unique due to its specific reactivity and applications. Compared to other similar compounds, it offers distinct advantages in terms of its synthetic versatility and effectiveness as an enzyme inhibitor. Its ability to undergo various chemical reactions under mild conditions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

sodium;diethoxy-oxido-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O3PS.Na/c1-3-6-8(5,9)7-4-2;/h3-4H2,1-2H3,(H,5,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPPRYJBYFNJTO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)([O-])OCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NaO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2465-65-8 (Parent)
Record name Phosphorothioic acid, O,O-diethyl ester, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005852631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60207235
Record name Phosphorothioic acid, O,O-diethyl ester, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5852-63-1
Record name Phosphorothioic acid, O,O-diethyl ester, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005852631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorothioic acid, O,O-diethyl ester, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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